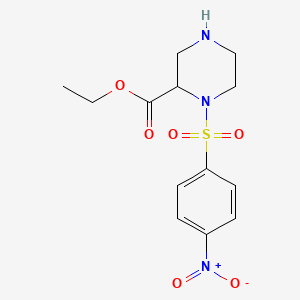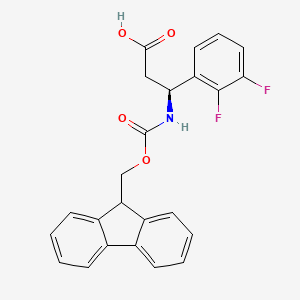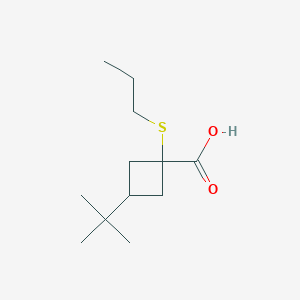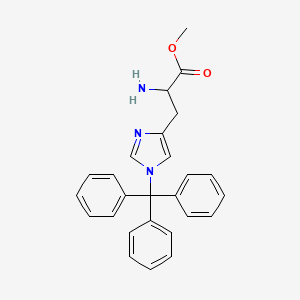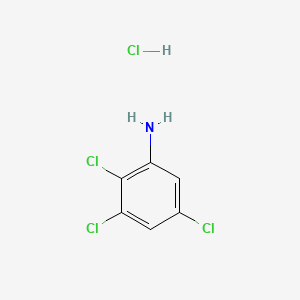
2,3,5-Trichloroanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloroanilinehydrochloride is a chemical compound with the molecular formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloroanilinehydrochloride typically involves the chlorination of aniline. One common method includes the following steps:
Chlorination of Aniline: Aniline is dissolved in a solvent such as glacial acetic acid or alcohol.
Formation of 2,3,5-Trichloroaniline: The chlorinated product is then treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where aniline and chlorine gas are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloroanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of partially dechlorinated anilines.
Scientific Research Applications
2,3,5-Trichloroanilinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloroanilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with similar properties but different chlorine substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, such as 2,4-Dichloroaniline and 2,6-Dichloroaniline.
Uniqueness
2,3,5-Trichloroanilinehydrochloride is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C6H5Cl4N |
|---|---|
Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,3,5-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H |
InChI Key |
PNOTXTMQNOKTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


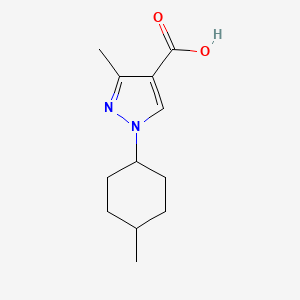
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
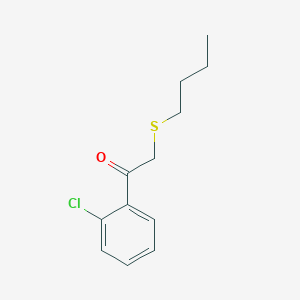



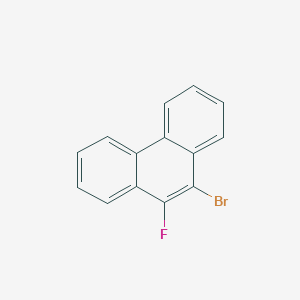
![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
